molecular formula C15H21NO5S B1369275 Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate CAS No. 3284-52-4

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

Cat. No.: B1369275
CAS No.: 3284-52-4
M. Wt: 327.4 g/mol
InChI Key: DUJJLVJTVQPWIJ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C15H21NO5S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be displaced by nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of new derivatives with different functional groups replacing the tosyl group.

Scientific Research Applications

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a building block in the development of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-hydroxy-3-methylpyrrolidine-2-carboxylate: Lacks the tosyl group, which may result in different reactivity and applications.

    Ethyl 3-hydroxy-1-tosylpyrrolidine-2-carboxylate: Lacks the methyl group at the 3-position, which can affect its steric and electronic properties.

    Ethyl 3-methyl-1-tosylpyrrolidine-2-carboxylate:

This compound is unique due to the presence of both the hydroxyl and tosyl groups, which provide distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

ethyl 3-hydroxy-3-methyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-4-21-14(17)13-15(3,18)9-10-16(13)22(19,20)12-7-5-11(2)6-8-12/h5-8,13,18H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJJLVJTVQPWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1S(=O)(=O)C2=CC=C(C=C2)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577895
Record name Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3284-52-4
Record name Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) (7 mL, 47.08 mmol) was added to a stirred solution of ethyl vinyl ketone (1.75 mL, 21.4 mmol) and ethyl N-p-toluenesulfonylglycinate 81 (5.5 g, 21.4 mL) in THF (50 mL). The resulting mixture was stirred overnight at room temperature. The mixture was diluted with ether, washed with 5% aq. HCl, 5% sodium bicarbonate solution and water. The combined organics were dried with Na2SO4, filtered, evaporated under reduced pressure to give crude 82 (5.3 g, 76%) as a yellow oil (diastereoisomers mixture). 1H-NMR (400 MHz, CDCl3): δ 1.29 (m, 6H), 1.75 (m, 1H), 2.09 (m, 1H), 2.43 (s, 3H), 3.40 (m, 1H), 3.56 (m, 1H), 4.04 (s, 1H), 4.20 (m, 2H), 7.30 (d, 2H), 7.75 (d, 2H) ppm. 13C-NMR (100 MHz, CDCl3): δ □ 14.12, 15.28, 23.04, 25.60, 26.27, 38.20, 38.86, 46.26, 46.46, 61.49, 61.65, 69.10, 71.69, 127.51, 129.70, 134.83, 134.91, 143.58, 143.84, 170.03, 170.45 ppm. DEPT (100 MHz, CDCl3): CH3 carbons: 14.12, 15.28, 23.04, 25.60, 26.27; CH2 carbons: 38.20, 38.86, 46.26, 46.46, 61.49, 61.65; CH carbons: 69.10, 71.69, 127.51, 129.70 ppm.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Reactant of Route 2
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Reactant of Route 3
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Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Reactant of Route 4
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Reactant of Route 5
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Reactant of Route 6
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate

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